molecular formula C17H17Cl2N3O3S2 B6199551 N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride CAS No. 2680542-91-8

N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No.: B6199551
CAS No.: 2680542-91-8
M. Wt: 446.4
InChI Key:
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Description

N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C17H17Cl2N3O3S2 and its molecular weight is 446.4. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves the reaction of 2-chloro-4-methoxyaniline with 2-bromo-1,3-thiazole to form 2-(2-chloro-4-methoxyphenylamino)-1,3-thiazole. This intermediate is then reacted with 4-bromoacetophenone to form 4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetophenone. The final step involves the reaction of this intermediate with methanesulfonyl chloride to form the desired product, N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride.", "Starting Materials": [ "2-chloro-4-methoxyaniline", "2-bromo-1,3-thiazole", "4-bromoacetophenone", "methanesulfonyl chloride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-chloro-4-methoxyaniline is reacted with 2-bromo-1,3-thiazole in dichloromethane to form 2-(2-chloro-4-methoxyphenylamino)-1,3-thiazole.", "Step 2: 2-(2-chloro-4-methoxyphenylamino)-1,3-thiazole is reacted with 4-bromoacetophenone in ethyl acetate to form 4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetophenone.", "Step 3: 4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetophenone is reacted with methanesulfonyl chloride in dichloromethane to form N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide.", "Step 4: N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide is treated with hydrochloric acid in diethyl ether to form N-(4-{2-[(2-chloro-4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride.", "Step 5: The product is isolated by filtration and washed with water." ] }

2680542-91-8

Molecular Formula

C17H17Cl2N3O3S2

Molecular Weight

446.4

Purity

95

Origin of Product

United States

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